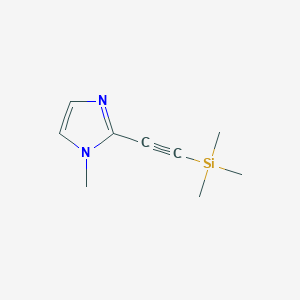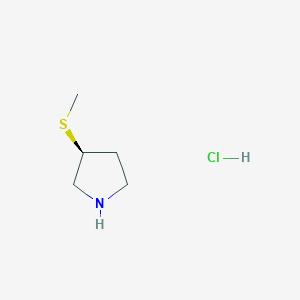![molecular formula C9H17N B13036515 Exo-3-amino-[3.3.1]nonane](/img/structure/B13036515.png)
Exo-3-amino-[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exo-3-amino-[331]nonane is a bicyclic amine compound with a unique structure that includes a nitrogen atom within a bicyclo[331]nonane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-amino-[3.3.1]nonane can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method includes the use of oxidants such as lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the formation of the bicyclic structure . Another method involves the Schmidt rearrangement of bicyclo[3.3.1]nonane dicarboxylic acid, which can yield different isomers of the compound depending on the reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Exo-3-amino-[3.3.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized to form the corresponding N-oxide derivative . Reduction reactions can also be performed to modify the bicyclic structure or introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like lead tetraacetate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation can yield N-oxide derivatives, while reduction can produce various amine derivatives with modified bicyclic structures.
Scientific Research Applications
Exo-3-amino-[3.3.1]nonane has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of exo-3-amino-[3.3.1]nonane involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing various biological pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Exo-3-amino-[3.3.1]nonane can be compared with other similar compounds, such as:
3-azabicyclo[3.3.1]non-3-ene: This compound has a similar bicyclic structure but includes a double bond, which affects its reactivity and applications.
3-oxa- and 3-thiabicyclo[3.3.1]nonane:
The uniqueness of this compound lies in its specific bicyclic structure with an exo-oriented amine group, which provides distinct reactivity and potential for various applications.
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(1S,5R)-bicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2/t7-,8+,9? |
InChI Key |
AOCFIANMCTVRCR-JVHMLUBASA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)N |
Canonical SMILES |
C1CC2CC(C1)CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B13036436.png)
![4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B13036440.png)



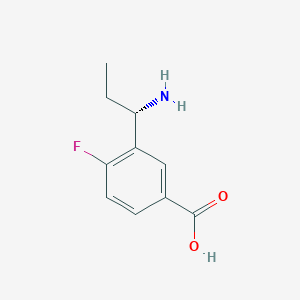
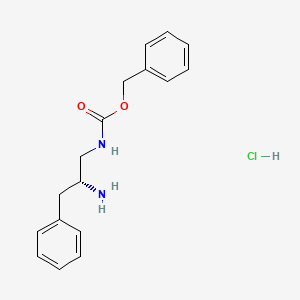

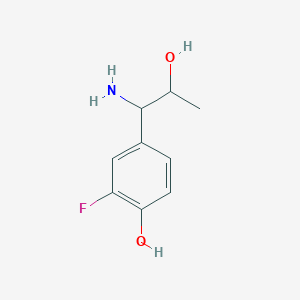
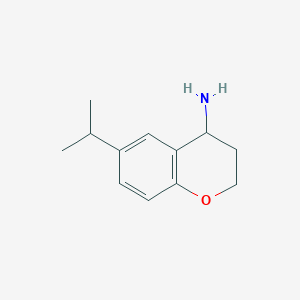
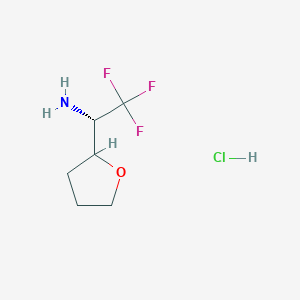
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 1-ethyl-](/img/structure/B13036490.png)
